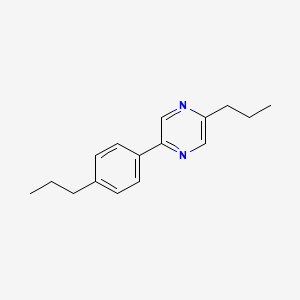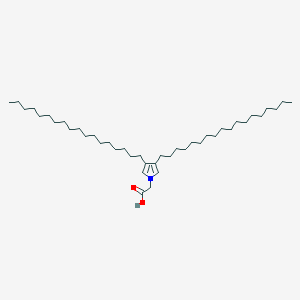
4-(Bromomethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)benzohydrazide is an organic compound with the molecular formula C8H9BrN2O It is characterized by a benzene ring substituted with a bromomethyl group and a hydrazide functional group
Synthetic Routes and Reaction Conditions:
Bromination of Benzohydrazide: One common method involves the bromination of benzohydrazide. Benzohydrazide is treated with bromine in the presence of a suitable solvent like acetic acid, leading to the formation of this compound.
Hydrazinolysis of 4-(Bromomethyl)benzoic Acid: Another method involves the reaction of 4-(Bromomethyl)benzoic acid with hydrazine hydrate under reflux conditions. This reaction typically uses ethanol as a solvent and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance safety and efficiency.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides.
Condensation Reactions: The hydrazide group can participate in condensation reactions with carbonyl compounds, forming hydrazones and related derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are used under mild to moderate conditions.
Condensation: Typically involves aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and substituted amines.
Condensation Products: Hydrazones and related derivatives.
Oxidation Products: Carboxylic acids.
Reduction Products: Primary amines.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Formation: Acts as a precursor for the synthesis of ligands used in coordination chemistry.
Biology and Medicine:
Antimicrobial Agents: Investigated for potential antimicrobial properties due to its ability to form bioactive hydrazone derivatives.
Drug Development: Used in the development of novel drug candidates, particularly in the field of oncology and infectious diseases.
Industry:
Polymer Chemistry: Utilized in the synthesis of polymers with specific functional groups for advanced material applications.
Dye and Pigment Production: Serves as an intermediate in the production of dyes and pigments with specific properties.
作用機序
The mechanism of action of 4-(Bromomethyl)benzohydrazide largely depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its hydrazide group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its potential therapeutic effects.
類似化合物との比較
4-(Chloromethyl)benzohydrazide: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and applications.
4-(Methyl)benzohydrazide: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
Uniqueness: 4-(Bromomethyl)benzohydrazide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity patterns, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
特性
CAS番号 |
116274-14-7 |
|---|---|
分子式 |
C8H9BrN2O |
分子量 |
229.07 g/mol |
IUPAC名 |
4-(bromomethyl)benzohydrazide |
InChI |
InChI=1S/C8H9BrN2O/c9-5-6-1-3-7(4-2-6)8(12)11-10/h1-4H,5,10H2,(H,11,12) |
InChIキー |
ZGOROAWVRUSDDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CBr)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



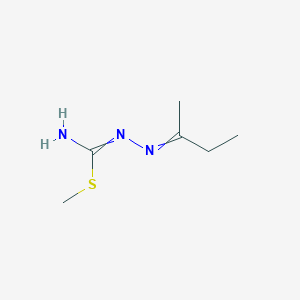
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
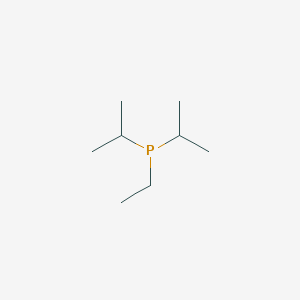
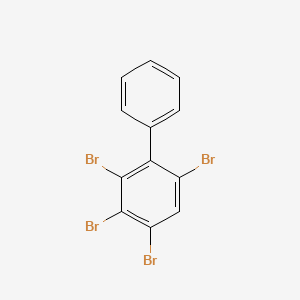
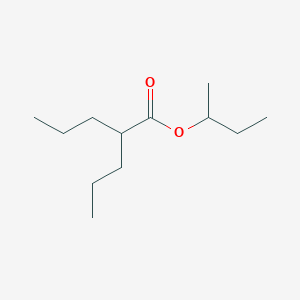
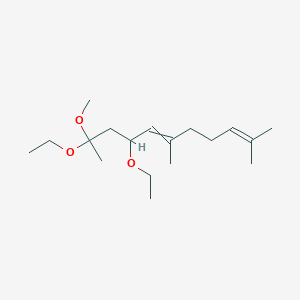
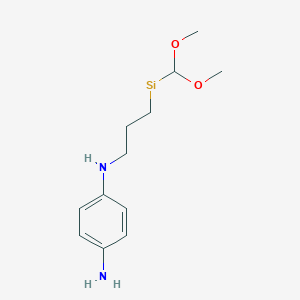
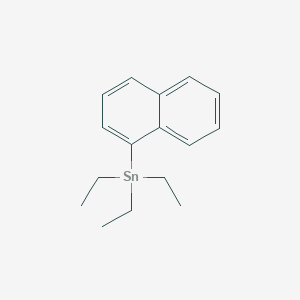
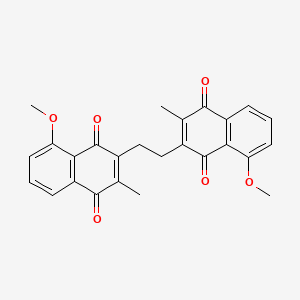
![N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine](/img/structure/B14311415.png)
![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)
